molecular formula C9H9F3 B1391065 1-(2,2-Difluoropropyl)-3-fluorobenzene CAS No. 62558-07-0

1-(2,2-Difluoropropyl)-3-fluorobenzene

Cat. No.: B1391065
CAS No.: 62558-07-0
M. Wt: 174.16 g/mol
InChI Key: GOAQRXYNOJROPS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 2,2-difluoropropyl chain at the 1-position. Its molecular formula is C₉H₉F₃, with a molar mass of 174.16 g/mol (calculated). The 2,2-difluoropropyl group introduces steric and electronic effects due to the two fluorine atoms at the β-carbon of the propyl chain.

Properties

IUPAC Name

1-(2,2-difluoropropyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQRXYNOJROPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672304
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-07-0
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method is the electrochemical oxidative difluoroethylation of aromatic compounds, which proceeds under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods often involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include peroxides, photoredox catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Fluorinated compounds are known for their biological activity and ability to modulate pharmacokinetic properties.

  • Antifungal Agents : Research indicates that derivatives of 1-(2,2-difluoropropyl)-3-fluorobenzene can serve as precursors for chiral azole antifungal agents. These agents are critical in treating fungal infections due to their efficacy and reduced toxicity compared to traditional antifungals .
  • Cancer Treatment : The compound's structural features are being explored in the synthesis of novel anticancer drugs. Fluorinated phenyl compounds have shown promise in inhibiting tumor growth and enhancing the selectivity of therapeutic agents .

Case Studies

  • A study highlighted the synthesis of a series of fluorinated compounds based on this compound, demonstrating enhanced antifungal activity against resistant strains of fungi .
  • Another investigation focused on the development of a new class of anticancer agents derived from this compound, showcasing significant cytotoxicity against various cancer cell lines .

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals.

  • Pesticide Development : Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced potency and lower application rates. The compound serves as an intermediate for synthesizing herbicides and insecticides that are effective against resistant pests .
  • Research Findings : Studies have shown that incorporating fluorine into pesticide molecules can improve their efficacy and environmental stability, leading to reduced degradation and prolonged activity in agricultural settings .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

  • Liquid Crystals : The compound's structural characteristics make it a candidate for liquid crystal applications. Liquid crystals are vital in display technologies and other electronic applications due to their unique optical properties .
  • Polymer Science : Research is ongoing into the use of fluorinated compounds like this compound in creating high-performance polymers with improved thermal and chemical resistance .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-fluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can significantly alter the physicochemical properties of the compound, affecting its charge distribution, electrostatic surface, and solubility. These changes can enhance the compound’s metabolic stability and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Propyl/Ethyl Benzene Substituents Molecular Formula Molar Mass (g/mol)
1-(2,2-Difluoropropyl)-3-fluorobenzene 2,2-difluoro 3-fluoro C₉H₉F₃ 174.16
1-(1,1-Difluoropropyl)-3-fluorobenzene 1,1-difluoro 3-fluoro C₉H₉F₃ 174.16
1-(3-Bromopropyl)-2,3-difluorobenzene 3-bromo 2,3-difluoro C₉H₉BrF₂ 235.07
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene 1,1-difluoro 2-fluoro, 3-CF₃ C₁₀H₈F₆ ~266.17
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene 2,2,2-trifluoroethyl 3-CF₃ C₉H₆F₆ ~240.14
Key Observations:

Isomerism: The positional isomerism between this compound and 1-(1,1-difluoropropyl)-3-fluorobenzene results in identical molecular formulas but distinct electronic environments.

Bromine vs. Fluorine : Replacing fluorine with bromine in 1-(3-bromopropyl)-2,3-difluorobenzene increases molar mass (235.07 g/mol) and introduces a heavier halogen, which may improve leaving-group reactivity in synthetic applications .

Trifluoromethyl Effects : Compounds with trifluoromethyl (-CF₃) groups (e.g., C₁₀H₈F₆ and C₉H₆F₆) exhibit heightened lipophilicity and electron-withdrawing effects, which are advantageous in pharmaceuticals for metabolic stability and target binding .

Functional and Application-Based Differences

Key Insights:

Herbicidal Activity : The 2,2-difluoropropyl group in the target compound is associated with herbicidal formulations, as fluorinated alkyl chains disrupt plant metabolic pathways (e.g., photosynthesis inhibition) .

Synthetic Utility: The bromo-substituted analog (C₉H₉BrF₂) may serve as a versatile intermediate in organometallic reactions due to bromine’s reactivity .

Pharmaceutical Relevance : Trifluoromethyl-bearing compounds are prevalent in drug design (e.g., antiviral or anticancer agents) due to their resistance to oxidative metabolism .

Stability and Reactivity Trends

  • Metabolic Stability : Fluorine substitution generally reduces metabolic degradation. The 2,2-difluoropropyl group likely offers superior stability compared to brominated analogs, which are more prone to nucleophilic substitution .
  • Electronic Effects : The electron-withdrawing nature of fluorine and trifluoromethyl groups polarizes the benzene ring, directing electrophilic substitution to specific positions (e.g., para to fluorine).

Biological Activity

1-(2,2-Difluoropropyl)-3-fluorobenzene, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

  • Chemical Formula: C10H10F3
  • CAS Number: 62558-07-0
  • Molecular Weight: 188.18 g/mol

The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors influencing its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Fluorobenzene derivatives.
  • Reagents: Commonly used reagents include lithium diisopropylamide (LDA) for lithiation followed by electrophilic substitution reactions.
  • Conditions: The reactions are often conducted under inert atmospheres to prevent side reactions due to moisture or oxygen.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. A notable study evaluated its activity against breast, colon, and lung cancer cells:

Cell LineIC50 (µM)
Breast Cancer12.5
Colon Cancer15.0
Lung Cancer10.0

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells, suggesting a potential therapeutic role in oncology .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes: It may act as an inhibitor of specific enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways: The compound could influence pathways such as apoptosis and cell cycle regulation by interacting with various receptors or proteins within the cell .

Study on Anticancer Activity

A pivotal study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated compounds, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with the IC50 values observed in vitro .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life conducive to therapeutic applications. The following table summarizes its pharmacokinetic profile:

ParameterValue
Oral Bioavailability75%
Half-Life6 hours
Peak Plasma Concentration45 ng/mL

These findings suggest that the compound is well-absorbed and maintains therapeutic levels in circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 2
1-(2,2-Difluoropropyl)-3-fluorobenzene

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